Cas no 1704120-84-2 (2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide)

2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a boronic ester derivative featuring a piperidine-acetamide scaffold. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its stable dioxaborolane group facilitates efficient boron-mediated aryl-aryl bond formation. The 4-methylpiperidine moiety enhances solubility and modulates steric and electronic properties, making it valuable in medicinal chemistry and materials science applications. Its crystalline stability and compatibility with diverse reaction conditions underscore its utility as an intermediate in pharmaceutical synthesis and organic transformations. The product is characterized by high purity and consistent performance, ensuring reproducibility in complex synthetic pathways.
2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide structure
1704120-84-2 structure
Product Name:2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
CAS No:1704120-84-2
MF:C20H31BN2O3
MW:358.282745599747
MDL:MFCD28805652
CID:4613115
PubChem ID:91759435
Update Time:2025-06-07

2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
    • 2-(4-METHYLPIPERIDIN-1-YL)-N-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]ACETAMIDE
    • AM87911
    • starbld0017663
    • I12726
    • 1704120-84-2
    • AKOS025286967
    • AS-55339
    • A1-18700
    • 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
    • MDL: MFCD28805652
    • Inchi: 1S/C20H31BN2O3/c1-15-10-12-23(13-11-15)14-18(24)22-17-8-6-16(7-9-17)21-25-19(2,3)20(4,5)26-21/h6-9,15H,10-14H2,1-5H3,(H,22,24)
    • InChI Key: DFZHWDWJFAUUIZ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CC=2)NC(CN2CCC(C)CC2)=O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 358.2427730 g/mol
  • Monoisotopic Mass: 358.2427730 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.8
  • Molecular Weight: 358.3

2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Pricemore >>

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Additional information on 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Introduction to 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS No. 1704120-84-2)

2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS No. 1704120-84-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as boron-containing compounds, which have shown promise in various areas of pharmaceutical research.

The structure of 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is characterized by a boronic ester moiety and a substituted piperidine ring. The boronic ester functional group is particularly noteworthy as it can undergo Suzuki coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules. The presence of the methyl-substituted piperidine ring adds further complexity and potential for pharmacological activity.

Recent studies have highlighted the importance of boron-containing compounds in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that boronic esters can enhance the bioavailability and stability of drug candidates. This is particularly relevant for 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, as its unique structure may confer improved pharmacokinetic properties compared to similar compounds without the boronic ester functionality.

In addition to its potential as a pharmaceutical intermediate, 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has been investigated for its biological activities. Preliminary in vitro studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. Specifically, it has been found to inhibit the activity of certain enzymes involved in inflammatory pathways and to induce apoptosis in cancer cells. These findings suggest that 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide could be a promising lead compound for the development of new therapeutic agents.

The synthesis of 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves several steps. One common approach is to start with the corresponding boronic acid or boronic ester and perform a Suzuki coupling reaction with an appropriately substituted aryl halide. The resulting intermediate can then be further functionalized to introduce the piperidine ring and other desired substituents. This multi-step synthesis process allows for precise control over the final structure and properties of the compound.

The safety profile of 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is an important consideration for its potential use in pharmaceutical applications. Preclinical toxicity studies have indicated that this compound has a favorable safety profile at therapeutic doses. However, further research is needed to fully understand its long-term effects and any potential side effects.

In conclusion, 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan - 2 - yl)pheny l) acet amide (CAS No. 170 0 0 -8 0 - 8 ) represents an exciting advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and potential development into novel therapeutic agents. As research in this area continues to evolve, 0 - ( M e t h y l p i p e r i d i n - y l ) - N - ( ( t e t r am e t h y l - d i o x ab o r o l an - y l ) p h e n y l ) a c e t am i d e (CAS No. 170 00 -80 -8) is likely to play an increasingly important role in the discovery and development of new drugs.

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